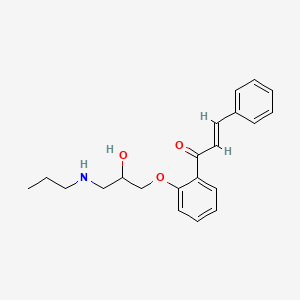
malachite green isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malachite green isothiocyanate is an organic compound that belongs to the family of triarylmethane dyes. It is known for its vibrant green color and is widely used in various scientific and industrial applications. The compound is particularly notable for its use as a photosensitizer and in surface-enhanced Raman spectroscopy (SERS) for the detection of organic pollutants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malachite green isothiocyanate can be synthesized through the reaction of malachite green with thiophosgene. The reaction typically involves the following steps:
- Dissolving malachite green in an appropriate solvent such as dimethyl sulfoxide.
- Adding thiophosgene to the solution under controlled conditions.
- Allowing the reaction to proceed at a specific temperature and time to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Malachite green isothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into leucomalachite green, a colorless form of the dye.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Leucomalachite green.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Malachite green isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in molecular biology experiments.
Medicine: Investigated for its potential use in photodynamic therapy due to its photosensitizing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in environmental monitoring for detecting pollutants
Wirkmechanismus
Malachite green isothiocyanate exerts its effects primarily through its ability to generate reactive oxygen species (ROS) when exposed to light. The compound absorbs light at specific wavelengths, leading to the excitation of electrons and the subsequent production of singlet oxygen and other ROS. These reactive species can cause oxidative damage to cellular components, making the compound useful in applications such as photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crystal violet: Another triarylmethane dye with similar staining properties.
Methylene blue: A dye with comparable applications in biology and medicine.
Basic fuchsin: Used in similar staining techniques and as a reagent in chemical reactions.
Uniqueness
Malachite green isothiocyanate is unique due to its strong photosensitizing properties and its ability to generate ROS efficiently. This makes it particularly valuable in applications requiring precise control over oxidative processes, such as photodynamic therapy and environmental monitoring .
Eigenschaften
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKCKDPHMNGHC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-82-8 |
Source


|
| Record name | Malachite green isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



